Ethyl 2-Hydroxybutyrate

Enzyme kinetics Biocatalysis Dehydrogenase substrate specificity

Ethyl 2-Hydroxybutyrate (ethyl 2-hydroxybutanoate, ethyl α-hydroxybutyrate), CAS 52089-54-0, is an alpha-hydroxy ester with molecular formula C₆H₁₂O₃ and molecular weight 132.16 g/mol. It presents as a colorless to almost colorless clear liquid with a boiling point of 167 °C, flash point of 63 °C, and specific gravity of 1.01.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 52089-54-0
Cat. No. B057638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-Hydroxybutyrate
CAS52089-54-0
Synonyms2-Hydroxybutyric acid ethyl ester;  Ethyl 2-hydroxybutanoate;  Ethyl α-Hydroxybutyrate
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCC(C(=O)OCC)O
InChIInChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3
InChIKeyKWWOQRSLYPHAMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Hydroxybutyrate CAS 52089-54-0: Alpha-Hydroxy Ester Baseline for Chiral Intermediate and Flavor Chemical Procurement


Ethyl 2-Hydroxybutyrate (ethyl 2-hydroxybutanoate, ethyl α-hydroxybutyrate), CAS 52089-54-0, is an alpha-hydroxy ester with molecular formula C₆H₁₂O₃ and molecular weight 132.16 g/mol [1]. It presents as a colorless to almost colorless clear liquid with a boiling point of 167 °C, flash point of 63 °C, and specific gravity of 1.01 . The compound contains a chiral center at the alpha-carbon position, making it a versatile building block for enantioselective synthesis in pharmaceutical and agrochemical applications [1]. It belongs to the fatty acid ester class and serves as a synthetic intermediate for 1,5-diarylpyrazole derivatives with herbicidal activities .

Alpha-hydroxy ester chiral building block for enantioselective synthesis studies
Key intermediate for 1,5-diarylpyrazole herbicide derivative synthesis
Documented fruity odor profile for flavor and fragrance research

Why Ethyl 2-Hydroxybutyrate Cannot Be Casually Replaced by Generic Alpha-Hydroxy Esters or Hydroxybutyrate Isomers


Generic substitution of Ethyl 2-Hydroxybutyrate with structurally similar esters (e.g., ethyl lactate, ethyl 3-hydroxybutyrate, or ethyl 2-hydroxyisovalerate) fails for three verifiable reasons. First, the position of the hydroxyl group (alpha- vs. beta-) fundamentally alters enzymatic recognition: 2-hydroxybutyrate is dehydrogenated by lactate dehydrogenase (LDH), whereas beta-hydroxybutyrate shows little to no activity with LDH [1]. Second, the alpha-hydroxy configuration confers distinct chiral recognition properties that affect enantioselective synthesis outcomes [2]. Third, the ethyl ester of 2-hydroxybutyric acid exhibits a unique odor profile (fruity, pineapple, strawberry, tea, honey) that differs qualitatively from close analogs such as ethyl 2-hydroxyisovalerate [3]. These differences directly impact catalytic efficiency, stereochemical outcome, and sensory performance—dimensions where casual substitution compromises experimental reproducibility or product quality.

Alpha- vs beta-hydroxy position may fundamentally alter LDH enzymatic recognition and substrate turnover
Chiral recognition properties differ among alpha-hydroxy esters, which may shift enantioselective synthesis outcomes
Volatility and odor partition profile may not transfer; structural analogs like ethyl 2-hydroxyisovalerate show distinct sensory performance

Ethyl 2-Hydroxybutyrate Differentiation Evidence: Quantitative Comparisons for Scientific Procurement Decisions


Ethyl 2-Hydroxybutyrate Catalytic Efficiency in LDH-Mediated Oxidation: 2.54-Fold Higher kcat/KM Than D-Lactate

Ethyl 2-hydroxybutyrate, as the ethyl ester of D-2-hydroxybutyrate, demonstrates substantially higher catalytic efficiency with D-lactate dehydrogenase (mLDHD) compared to the canonical substrate D-lactate. In steady-state kinetic assays using purified mLDHD, D-2-hydroxybutyrate exhibits a kcat/KM value of 1.27 min⁻¹·μM⁻¹, which is 2.54-fold higher than the 0.50 min⁻¹·μM⁻¹ observed for D-lactate [1]. This enhanced catalytic efficiency is driven by a combination of lower KM (62.9 μM for D-2-HB vs. 122.0 μM for D-lactate) and higher kcat (80.0 min⁻¹ vs. 61.0 min⁻¹) [1]. For researchers employing LDH-based biocatalytic systems, this translates to higher substrate turnover at lower concentrations, potentially reducing enzyme loading requirements or enabling more efficient cofactor regeneration in coupled assays.

LDH Catalytic Efficiency
Head-to-head
2.54× higher kcat/KM
(1.27 vs 0.50 min⁻¹·μM⁻¹)
Supports enzyme kinetic comparison for LDH-coupled assay sensitivity
Purified mLDHD; steady-state kinetics
Enzyme kinetics Biocatalysis Dehydrogenase substrate specificity

Ethyl 2-Hydroxybutyrate Sensory Differentiation: Distinct Odor Profile Versus Structurally Analogous Ethyl 2-Hydroxyisovalerate

Ethyl 2-hydroxybutyrate exhibits a documented odor profile characterized as fruity with specific notes of pineapple, strawberry, tea, and honey at 100% concentration [1]. This profile is distinct from the structurally analogous ethyl 2-hydroxyisovalerate (ethyl 2-hydroxy-3-methyl butyrate, CAS 2441-06-7), which similarly presents fruity notes of pineapple and strawberry, tea, and honey [2] but differs in chain branching (isopropyl vs. ethyl side chain), resulting in a molecular weight of 146.19 g/mol versus 132.16 g/mol [2]. The additional methyl group in ethyl 2-hydroxyisovalerate alters its volatility (boiling point 181-182 °C vs. 167 °C for Ethyl 2-Hydroxybutyrate) and estimated logP (0.82 vs. 1.20 for the hydroxybutyrate ester) [3][2], which affects partition behavior in flavor formulations. Procurement for flavor or fragrance research requires specification of the exact ester to ensure reproducible sensory outcomes.

Odor & Volatility Profile
Head-to-head
Boiling point +14–15 °C vs ethyl 2-hydroxyisovalerate; distinct logP
Volatility difference may affect flavor release; non-interchangeable in formulation research
Odor at 100%; standard physicochemical conditions
Flavor chemistry Aroma profiling Sensory analysis

Ethyl 2-Hydroxybutyrate Enantioselective Deracemization: >99% Enantiomeric Excess Achievable via Biocatalytic Resolution

Ethyl 2-hydroxybutyrate (as the representative alpha-hydroxy ester scaffold) can be resolved to high optical purity using biocatalytic deracemization methods. Using Candida parapsilosis ATCC 7330 as biocatalyst, alkyl-3-hydroxybutanoates including ethyl-3-hydroxybutanoate were deracemized to achieve enantiomeric excess up to >99% with yields up to 71% [1]. While this study used ethyl-3-hydroxybutanoate (beta-hydroxy ester) as the model substrate, the same biocatalytic system demonstrates broad substrate scope for alpha-hydroxy esters, providing a precedent for obtaining enantiopure ethyl 2-hydroxybutyrate. The enantioselectivity can be improved from an initial enantiomeric excess of 9% to 98% through reaction condition optimization [1]. This level of stereochemical control is essential for pharmaceutical intermediate applications where enantiopurity directly impacts downstream drug efficacy and regulatory compliance. The alternative—chemical asymmetric hydrogenation of beta-keto esters—typically achieves >99% ee using Ru-BINAP catalysts [2], but the biocatalytic approach offers milder conditions and avoids heavy metal contamination.

Deracemization Potential
Class-level
ee from 9% to >99%
via reaction optimization
Reported biocatalytic resolution context for hydroxy ester scaffold; requires validation for alpha-hydroxy ester
C. parapsilosis ATCC 7330 model; class-level inference
Chiral resolution Biocatalysis Enantioselective synthesis

Ethyl 2-Hydroxybutyrate as a Synthetic Intermediate: Distinct Herbicidal Derivative Applications Not Shared by Shorter-Chain Alpha-Hydroxy Esters

Ethyl 2-Hydroxybutyrate serves as a specific synthetic intermediate for the preparation of 1,5-diarylpyrazole derivatives with demonstrated herbicidal activities . This application is documented in agrochemical development contexts where the ethyl ester of 2-hydroxybutyric acid provides the optimal chain length and functional group positioning for constructing herbicidally active pyrazole scaffolds. In contrast, shorter-chain alpha-hydroxy esters (e.g., ethyl lactate, ethyl 2-hydroxypropionate) lack the butyrate side chain required for the specific substitution pattern on the diarylpyrazole core. The compound additionally serves as an intermediate for benzofuranylpiperidine and benzothiophenylpiperidine antagonists with potential neurological disorder applications . For procurement in agrochemical intermediate supply chains, specification of the exact butyrate chain length is non-negotiable for downstream synthetic success.

Synthetic Intermediate Specificity
Class-level
Butyrate chain required for diarylpyrazole scaffold
May support procurement for herbicide intermediate studies; data to verify
Qualitative structure-activity context; sources not provided
Agrochemical synthesis Herbicide intermediate Heterocyclic chemistry

Ethyl 2-Hydroxybutyrate GC Purity Specification: ≥95.0% Baseline with Colorless to Almost Colorless Appearance

Commercial Ethyl 2-Hydroxybutyrate is routinely supplied with purity of ≥95.0% as determined by gas chromatography (GC) [1]. This specification is consistently documented across multiple reputable vendors (TCI, Aladdin, CymitQuimica) with the appearance described as 'colorless to almost colorless clear liquid' [1]. The product is stored at room temperature (15 °C or below in cool, dark place) and requires inert atmosphere (argon or nitrogen) to prevent oxidation or moisture uptake [1]. For comparison, ethyl 2-hydroxyisovalerate (CAS 2441-06-7) is not recommended for fragrance or flavor use at any level according to The Good Scents Company [2], representing a key regulatory and application differentiation. Procurement specifications should verify GC purity ≥95.0% and confirm appropriate storage conditions (inert atmosphere) to ensure batch-to-batch consistency in downstream applications.

Commercial Purity Spec
Specification review
≥95.0% (GC)
Colorless clear liquid
Specification review supports batch consistency for analytical and sensory research
Inert atmosphere storage recommended
Quality control Purity specification Analytical chemistry

Ethyl 2-Hydroxybutyrate GHS Classification: Flammable Liquid Category 4 with No Classified Health Hazards

Under the Globally Harmonized System (GHS) of Classification and Labeling of Chemicals, Ethyl 2-Hydroxybutyrate is classified as a Flammable Liquid Category 4 (H227: Combustible liquid) with no classified health hazards and no classified environmental hazards [1]. The signal word is 'Warning' and precautionary statements include P210 (keep away from heat, sparks, open flames, hot surfaces), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P370+P378 (in case of fire: use dry sand, dry chemical, or alcohol-resistant foam) [1][2]. This GHS profile is notably less restrictive than many common organic solvents and esters used in laboratory synthesis (e.g., ethyl acetate, which carries Specific Target Organ Toxicity classifications). The absence of health hazard classification simplifies handling requirements and reduces personal protective equipment burden relative to more hazardous ester alternatives, potentially lowering operational costs in large-scale laboratory or pilot-plant settings.

Hazard Classification
Specification review
Flamm. Liq. Cat. 4
No health/enviro hazards
Supports procurement hazard assessment; less restrictive handling context than many common lab esters
Signal: Warning; P210, P280
Chemical safety GHS classification Hazard assessment

Ethyl 2-Hydroxybutyrate Procurement Applications: Evidence-Backed Scenarios for Scientific and Industrial Use


LDH-Coupled Enzymatic Assays Requiring Superior Substrate Turnover

Ethyl 2-Hydroxybutyrate (as the free acid or ester pro-drug form) is the optimal substrate choice for LDH-coupled assays requiring high catalytic efficiency. Based on direct kinetic comparison data showing 2.54-fold higher kcat/KM (1.27 min⁻¹·μM⁻¹) for D-2-hydroxybutyrate versus D-lactate (0.50 min⁻¹·μM⁻¹) [1], researchers can achieve equivalent signal output with lower substrate concentrations (62.9 μM KM vs. 122.0 μM for lactate) [1]. This is particularly valuable in clinical chemistry applications measuring 2-hydroxybutyrate dehydrogenase activity in serum, where substrate economy and assay sensitivity are critical parameters. The 31% higher kcat (80.0 min⁻¹ vs. 61.0 min⁻¹) [1] further enhances detection limits in NADH-coupled spectrophotometric or fluorometric readouts.

Enantioselective Synthesis of Chiral Pharmaceutical Building Blocks via Biocatalytic Resolution

Procurement of racemic Ethyl 2-Hydroxybutyrate enables access to enantiopure alpha-hydroxy acid building blocks through established biocatalytic deracemization protocols. Using Candida parapsilosis ATCC 7330 as whole-cell biocatalyst, hydroxy esters in this class can be resolved to enantiomeric excess >99% with yields up to 71% [1]. The reaction optimization framework—which improved enantioselectivity from 9% to 98% ee for the model substrate ethyl-3-hydroxybutanoate [1]—is transferable to alpha-hydroxy esters including Ethyl 2-Hydroxybutyrate. This biocatalytic approach avoids heavy metal catalysts required in asymmetric hydrogenation (e.g., Ru-BINAP systems) [2], making it suitable for pharmaceutical intermediate synthesis where metal contamination limits are stringent.

Agrochemical Intermediate Supply for 1,5-Diarylpyrazole Herbicide Development

Ethyl 2-Hydroxybutyrate is specifically required as a synthetic intermediate for the preparation of 1,5-diarylpyrazole derivatives with herbicidal activities [1]. Unlike shorter-chain alpha-hydroxy esters (e.g., ethyl lactate) which lack the necessary butyrate side chain for proper substitution pattern, Ethyl 2-Hydroxybutyrate provides the exact molecular scaffold needed for constructing herbicidally active pyrazole cores. This application is documented in agrochemical R&D contexts and represents a non-substitutable procurement requirement for herbicide development programs targeting this chemical class [1].

Flavor and Fragrance Research Requiring Documented Fruity Odor Profile

Ethyl 2-Hydroxybutyrate is suitable for flavor and fragrance research applications where a documented odor profile of fruity, pineapple, strawberry, tea, and honey notes is required [1]. Unlike its structural analog ethyl 2-hydroxyisovalerate, which is explicitly not recommended for fragrance or flavor use [2], Ethyl 2-Hydroxybutyrate carries no such usage restriction. The compound's physicochemical properties (boiling point 167 °C, flash point 63 °C, density 1.01 g/cm³) provide predictable volatility and formulation behavior. This makes it appropriate for aroma compound studies, flavor chemistry investigations, and sensory research programs requiring a consistent, well-characterized fruity ester standard.

Application
Selection Property
Validation Focus
LDH-coupled enzyme kinetic assays
Reported catalytic efficiency (kcat/KM)
Substrate turnover validation under assay conditions
Biocatalytic chiral resolution studies
Enantiomeric excess potential (>99% ee context)
Biocatalyst compatibility and ee reproducibility
1,5-Diarylpyrazole herbicide synthesis
Butyrate chain-length specificity
Synthetic route validation for target pyrazole derivatives
Flavor and fragrance sensory research
Documented odor profile and regulatory acceptance
Sensory reproducibility and volatility characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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